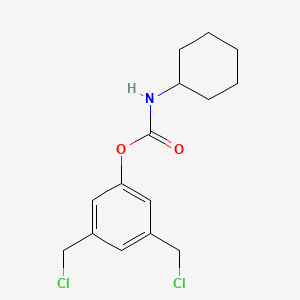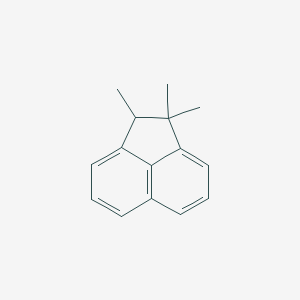
1,1,2-Trimethyl-1,2-dihydroacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon with a unique structure that includes three methyl groups attached to an acenaphthylene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene typically involves the hydrogenation of acenaphthylene followed by methylation. The hydrogenation process can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The methylation step involves the use of methyl iodide or methyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1,1,2-Trimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups or hydrogen atoms are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,1,2-Trimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
類似化合物との比較
Acenaphthene: A related compound with a similar core structure but without the methyl groups.
Acenaphthylene: Another related compound that lacks the hydrogenation seen in 1,1,2-Trimethyl-1,2-dihydroacenaphthylene.
Uniqueness: this compound is unique due to the presence of three methyl groups, which significantly alter its chemical properties and reactivity compared to its analogs. This structural modification can lead to different physical properties, such as melting point and solubility, and can influence its interactions with other molecules.
特性
CAS番号 |
18086-53-8 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC名 |
1,2,2-trimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C15H16/c1-10-12-8-4-6-11-7-5-9-13(14(11)12)15(10,2)3/h4-10H,1-3H3 |
InChIキー |
RLJSQRBJMKKHLN-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC3=C2C(=CC=C3)C1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


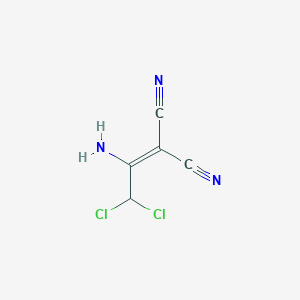

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
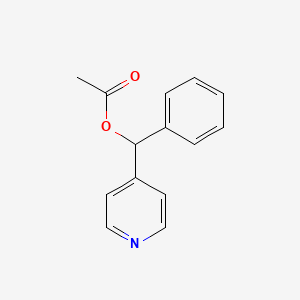
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
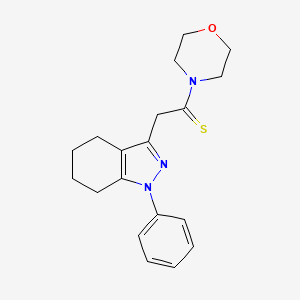
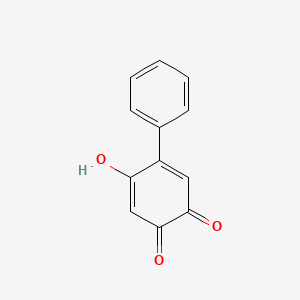
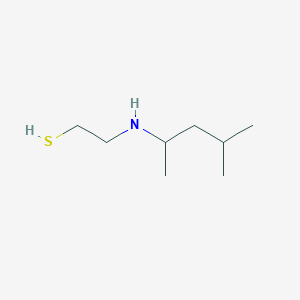
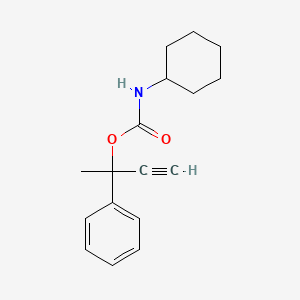
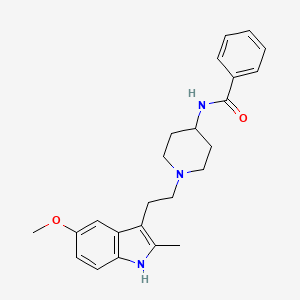
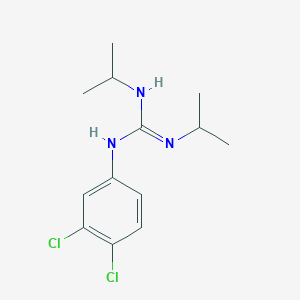
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
